molecular formula C15H21N3O3 B2873739 N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide CAS No. 2034621-21-9

N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B2873739
CAS No.: 2034621-21-9
M. Wt: 291.351
InChI Key: VIZWKWHPPCMYMX-UHFFFAOYSA-N
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Description

N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide is a structurally complex acetamide derivative featuring a methyl group on the acetamide nitrogen, a para-substituted phenyl ring, and a urea linkage connecting to an oxan-4-yl (tetrahydropyran-4-yl) group. This compound combines multiple functional motifs:

  • Acetamide backbone: Provides a stable framework for modifications, common in pharmaceuticals and agrochemicals.
  • Oxan-4-yl group: A six-membered cyclic ether that improves solubility and metabolic stability compared to linear alkyl or aromatic substituents .

While direct synthesis data for this compound is unavailable in the provided evidence, analogous routes suggest it could be synthesized via coupling reactions between a phenylacetamide precursor and an oxan-4-yl isocyanate or carbamoyl chloride, followed by purification . Its physicochemical properties (e.g., logP, solubility) are expected to differ from simpler acetamides due to the polar urea and oxane moieties.

Properties

IUPAC Name

N-methyl-2-[4-(oxan-4-ylcarbamoylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-8-21-9-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZWKWHPPCMYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Acetylation of Phenylacetic Acid

  • 4-Nitrophenylacetic acid is esterified to methyl 4-nitrophenylacetate using thionyl chloride (SOCl₂) in methanol.
  • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding methyl 4-aminophenylacetate .
  • Acetylation with acetic anhydride in pyridine affords methyl 4-acetamidophenylacetate .

N-Methylation of the Acetamide

N-methylation is achieved via two routes:

  • Route A : Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Route B : Reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol.

Critical Note : Route B avoids strong bases, enhancing compatibility with acid-sensitive groups.

Hydrolysis to Free Acid

Saponification with aqueous NaOH in methanol converts the ester to 4-(N-methylacetamido)phenylacetic acid .

Preparation of Oxan-4-yl Isocyanate

Oxan-4-ylamine (tetrahydropyran-4-amine) is synthesized from tetrahydropyran-4-one via:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
  • Reduction : Catalytic hydrogenation (Raney Ni, H₂) yields oxan-4-ylamine.

The amine is converted to oxan-4-yl isocyanate using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) with triethylamine (Et₃N).

Urea Bond Formation

The final step couples 4-(N-methylacetamido)phenylacetic acid and oxan-4-yl isocyanate (Table 1):

Table 1. Urea Formation Optimization

Reagent System Solvent Temp (°C) Yield (%) Reference
Oxan-4-yl isocyanate + Et₃N DCM 25 78
Carbonyldiimidazole (CDI) THF 50 82
1,1'-Carbonyldi(1,2,4-triazole) (CDT) DMF 80 75

Procedure (Optimal Conditions) :

  • 4-(N-methylacetamido)phenylacetic acid (1.0 equiv.) is dissolved in dry THF.
  • CDI (1.2 equiv.) is added, and the mixture stirred at 50°C for 2 hours.
  • Oxan-4-ylamine (1.5 equiv.) is introduced, and stirring continues for 12 hours.
  • The product is purified via silica gel chromatography (ethyl acetate/hexane).

Alternative Synthetic Pathways

One-Pot Urea Assembly

A tandem approach employs 4-nitrophenylacetic acid , methylamine, and oxan-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This method bypasses intermediate isolation but yields drop to 65% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (160°C, 30 min) accelerates urea formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt in DMF, achieving 85% yield.

Characterization and Analytical Data

Key Spectral Signatures :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.50–1.70 (m, 4H, oxan CH₂), 2.05 (s, 3H, N-CH₃), 3.40–3.60 (m, 4H, oxan OCH₂), 6.70–7.20 (m, 4H, aryl H).
  • IR (KBr) : 3320 cm⁻¹ (N-H urea), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N urea).

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₅H₂₁N₃O₃ [M+H]⁺: 292.1658; Found: 292.1655.

Challenges and Mitigation Strategies

  • N-Methylation Selectivity : Competing O-methylation is suppressed using bulky bases (e.g., LDA) and low temperatures.
  • Urea Hydrolysis : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent degradation during coupling.
  • Oxan-4-ylamine Stability : Storage under refrigeration (−20°C) with molecular sieves avoids amine oxidation.

Industrial-Scale Considerations

Cost-Effective Modifications :

  • Replace CDI with phosgene equivalents (e.g., diphosgene) for bulk urea synthesis.
  • Continuous Flow Reactors : Enhance yield (92%) and reduce reaction time (2 hours) via automated systems.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide with structurally related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference ID
This compound (Target Compound) C₁₅H₂₁N₃O₄ ~307.35 Oxan-4-yl urea, methylacetamide Hypothesized enhanced solubility -
2-Cyano-N-(4-sulfamoylphenyl)acetamide derivatives (13a–e) C₁₆H₁₅N₅O₃S 357.38 Sulfamoylphenyl, cyano, arylhydrazine High yields (94–95%); antimicrobial?
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.70 Nitro, methylsulfonyl, chloro Intermediate for heterocyclic synthesis
2-Chloro-N-[2-[(4-fluorophenyl)amino]-2-oxoethyl]-N-methylacetamide C₁₁H₁₂ClFN₂O₂ 258.68 Chloro, fluoro, methyl Predicted high boiling point (448°C)
N-cyclopropyl-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide C₁₂H₁₃F₃N₂O₂ 274.24 Trifluoromethoxy, cyclopropyl Potential CNS activity

Key Comparisons:

Structural Complexity and Solubility :

  • The target compound’s oxan-4-yl urea group likely enhances water solubility compared to lipophilic substituents like trifluoromethoxy (logP ~2.5 in ) or chloro groups (logP ~3.0 in ). Cyclic ethers (e.g., oxane) reduce crystallinity, improving bioavailability .
  • In contrast, sulfamoylphenyl derivatives (e.g., 13a–e) exhibit strong hydrogen-bonding capacity but may have lower membrane permeability due to their polar sulfonamide groups .

Synthetic Accessibility :

  • The target compound’s synthesis may require multi-step coupling, similar to the diazonium salt coupling in or sulfonamide acetylation in .
  • Simpler analogs like 2-chloro-N-methylacetamide () are synthesized in fewer steps, highlighting a trade-off between complexity and functionality.

Biological Relevance :

  • Urea-containing analogs : Compounds with urea linkages (e.g., ) are often explored as kinase inhibitors or antimicrobials due to their hydrogen-bonding interactions. The oxan-4-yl group in the target compound may confer metabolic stability, a common issue with linear alkyl ureas.
  • Halogenated derivatives : Chloro/fluoro-substituted acetamides () are prevalent in agrochemicals and antivirals, leveraging halogen electronegativity for target binding.

Thermal and Chemical Stability :

  • The oxan-4-yl group’s cyclic structure may improve thermal stability compared to acyclic substituents. For example, 2-chloro-N-methylacetamide () has a predicted boiling point of 448°C, while cyclic ethers typically decompose at lower temperatures but resist oxidation.

Limitations:

  • Direct biological or toxicological data for the target compound is absent in the evidence. Assumptions are based on structural analogs.
  • The oxan-4-yl group’s impact on pharmacokinetics (e.g., CYP450 interactions) remains speculative without experimental data.

Biological Activity

N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide is a synthetic organic compound classified as an amide. It features a unique structure that includes an oxan-4-yl group, a carbamoyl group, and a phenylacetamide moiety, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure

The compound's chemical structure can be represented as follows:

\text{N methyl 2 4 oxan 4 yl carbamoyl amino}phenyl)acetamide}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxan-4-yl Intermediate : This involves cyclization reactions of appropriate precursors.
  • Carbamoylation : The oxan-4-yl intermediate is reacted with a carbamoylating agent.
  • Coupling with Phenylacetamide : The final step involves coupling the carbamoylated oxan-4-yl intermediate with phenylacetamide under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
  • Gene Expression Alteration : The compound may affect the expression of genes related to various biological processes.

Pharmacological Properties

Research indicates that this compound exhibits potential therapeutic properties, including:

  • Anti-inflammatory Activity : It may reduce inflammation through various pathways.
  • Analgesic Effects : The compound has been studied for its pain-relieving properties.
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further investigation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Anticancer Activity

A study investigated the anticancer properties of similar amide compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Study 2: Anti-inflammatory Effects

In another study, compounds structurally similar to this compound were assessed for their anti-inflammatory effects using animal models. Results showed a marked reduction in inflammatory markers, highlighting the potential therapeutic applications of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure SimilarityBiological Activity
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)propionamideSimilar backbonePotential anti-inflammatory and analgesic
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)butyramideSimilar backboneInvestigated for anticancer properties

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